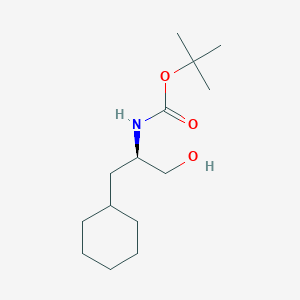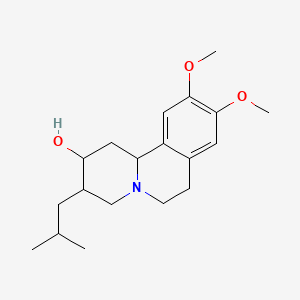![molecular formula C₁₆H₂₀D₃NO₄ B1145061 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester CAS No. 375379-70-7](/img/no-structure.png)
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as benzyl 2-(((tert-butoxycarbonyl)amino)methyl)propanoate-3,3,3-d3 , is a labelled amino acid. It appears as a pale yellow oily matter .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that similar compounds can be synthesized from 2-TERT-BUTOXYCARBONYLAMINO-ACRYLIC ACID METHYL ESTER and Benzylamine .Molecular Structure Analysis
The molecular formula of this compound is C16H20D3NO4 . The InChI code is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis
This compound is soluble in Chloroform and Ethyl Acetate . It has a molecular weight of 296.38 . It should be stored at 2-8°C .Safety and Hazards
properties
CAS RN |
375379-70-7 |
|---|---|
Product Name |
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester |
Molecular Formula |
C₁₆H₂₀D₃NO₄ |
Molecular Weight |
296.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)


![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)
